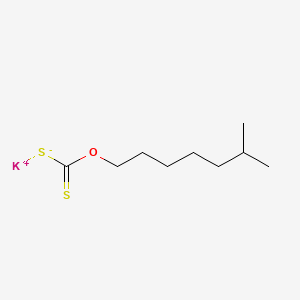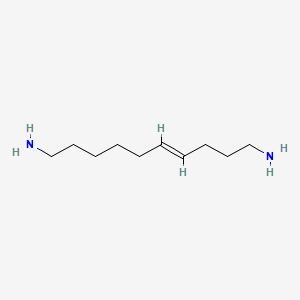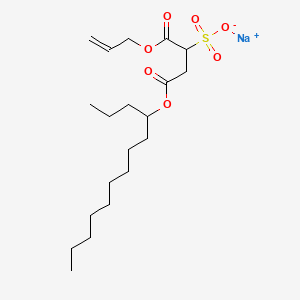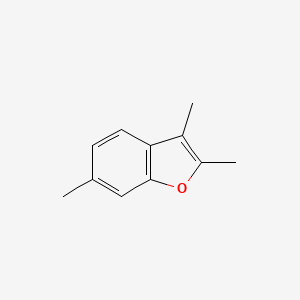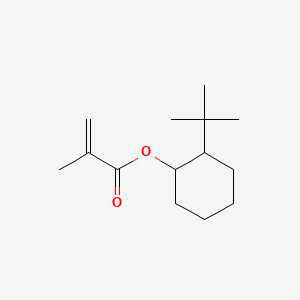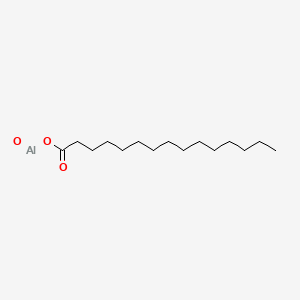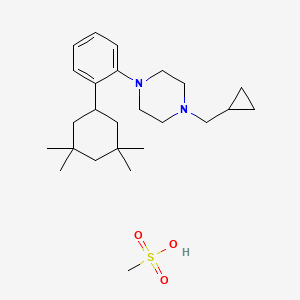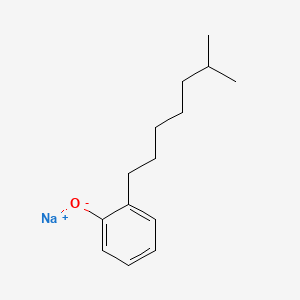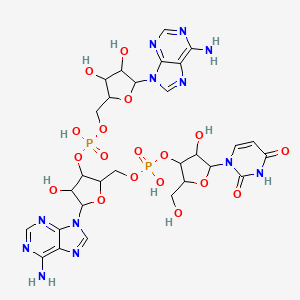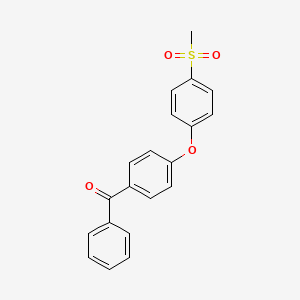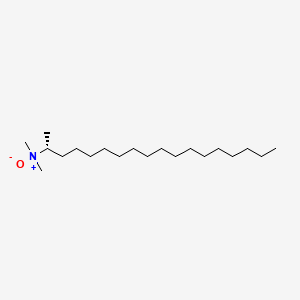
Mercury(1+) ethyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
硫酸エチル水銀(I) の合成は、通常、制御された条件下でエチルアルコールと硫酸水銀(II) を反応させることから始まります。反応は酸性媒体中で行われ、硫酸が触媒として使用されることが多いです。 このプロセスには、中間体である硫酸エチルの生成が含まれ、次に水銀イオンと反応して最終生成物を形成します .
硫酸エチル水銀(I) の工業的生産方法は、実験室での合成と類似していますが、大量に対応するようにスケールアップされています。反応条件は、生成物の純度と収率を確保するために厳密に監視されます。
化学反応の分析
硫酸エチル水銀(I) は、酸化、還元、置換反応など、さまざまな化学反応を起こします。一般的な反応には、以下のようなものがあります。
酸化: 硫酸エチル水銀(I) は酸化されて水銀(II) 化合物を形成することができます。この反応には、過マンガン酸カリウムや過酸化水素などの強力な酸化剤が必要です。
還元: この化合物は、水素化ホウ素ナトリウムや亜鉛などの還元剤を酸性条件下で使用することで、元素状水銀に還元することができます。
これらの反応から生成される主な生成物は、使用される試薬と条件によって異なります。例えば、酸化により硫酸水銀(II) が生成される場合があり、還元により元素状水銀が生成されます。
科学的研究の応用
硫酸エチル水銀(I) は、科学研究においていくつかの応用があります。
化学: 有機合成における試薬として、および特定の化学反応における触媒として使用されます。
生物学: この化合物は、特にタンパク質や酵素との相互作用において、生物系への影響について研究されています。
医学: 特に水銀の解毒の観点から、医学的診断や治療における潜在的な用途を探求するための研究が進められています。
産業: 硫酸エチル水銀(I) は、他の有機水銀化合物の製造に使用され、一部の工業プロセスにおいて防腐剤として使用されています.
作用機序
硫酸エチル水銀(I) の作用機序には、タンパク質や酵素中のスルヒドリル基との相互作用が含まれます。この相互作用は、これらの生体分子の活性を阻害し、さまざまな生物学的効果を引き起こす可能性があります。 この化合物は、スルヒドリル基に対する親和性が高いため、これらの基に依存して触媒作用を発揮する酵素の強力な阻害剤となります .
類似化合物との比較
硫酸エチル水銀(I) は、メチル水銀、エチル水銀、ジメチル水銀などの他の有機水銀化合物と比較することができます。これらの化合物はすべて水銀-炭素結合を共有していますが、化学的性質と生物学的効果が異なります。
メチル水銀 (CH₃Hg⁺): 高い毒性と食物連鎖における生物濃縮能力で知られています。
エチル水銀 (C₂H₅Hg⁺): メチル水銀に似ていますが、生物系における半減期が短いです。
ジメチル水銀 ((CH₃)₂Hg): 非常に有毒で揮発性が高く、主に研究機関で使用されます.
特性
CAS番号 |
71720-55-3 |
|---|---|
分子式 |
C2H5HgO4S |
分子量 |
325.72 g/mol |
IUPAC名 |
ethyl sulfate;mercury(1+) |
InChI |
InChI=1S/C2H6O4S.Hg/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1 |
InChIキー |
XSAODWINFUJGBE-UHFFFAOYSA-M |
正規SMILES |
CCOS(=O)(=O)[O-].[Hg+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


